[1,1'-Biphenyl]-3,4,4'-triamine
Overview
Description
[1,1’-Biphenyl]-3,4,4’-triamine: is an organic compound consisting of two connected benzene rings with three amine groups attached at the 3, 4, and 4’ positions. This compound is part of the biphenyl family, known for its applications in various fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4,4’-triamine typically involves the amination of biphenyl derivatives. One common method is the reaction of 3,4,4’-trinitrobiphenyl with reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro groups to amine groups, yielding [1,1’-Biphenyl]-3,4,4’-triamine.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,4,4’-triamine often employs large-scale catalytic hydrogenation processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,4,4’-triamine can undergo oxidation reactions, where the amine groups are converted to nitro groups or other oxidized forms.
Reduction: The compound can be reduced further to form different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Introduction of various functional groups like halogens, nitro groups, etc.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-3,4,4’-triamine is used as a building block for synthesizing more complex organic molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects and potential therapeutic applications.
Medicine: In medicine, [1,1’-Biphenyl]-3,4,4’-triamine is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3,4,4’-triamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Biphenyl: Lacks the amine groups, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4,4’-diamine: Contains two amine groups, offering different reactivity and applications.
[1,1’-Biphenyl]-2,2’-diamine: Another derivative with amine groups at different positions, leading to unique properties.
Uniqueness: [1,1’-Biphenyl]-3,4,4’-triamine is unique due to the specific positioning of its amine groups, which provides distinct reactivity and interaction capabilities. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(4-aminophenyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIVHUVZXDTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618612 | |
Record name | [1,1'-Biphenyl]-3,4,4'-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17828-45-4 | |
Record name | [1,1'-Biphenyl]-3,4,4'-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-aminophenyl)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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